

# An In-depth Technical Guide to 5-(6-Chloronicotinoyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-(6-Chloronicotinoyl)-2-furoic acid

Cat. No.: B1359351

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This technical guide provides a comprehensive overview of the chemical properties of **5-(6-Chloronicotinoyl)-2-furoic acid**, a compound of interest for its structural relation to biologically active molecules. This document includes tabulated physicochemical data, generalized experimental protocols for its synthesis and analysis, and a discussion of its potential mechanism of action based on its structural motifs.

### **Core Chemical and Physical Properties**

**5-(6-Chloronicotinoyl)-2-furoic acid** is a heterocyclic compound featuring a furan ring substituted with a carboxylic acid and a chloropyridinyl ketone group. Its key identifiers and physicochemical properties are summarized below for quick reference.



Property	Value	Citation(s)
IUPAC Name	5-[(6-chloro-3- pyridinyl)carbonyl]-2-furoic acid	[1]
CAS Number	914203-44-4	[1]
Molecular Formula	C11H6CINO4	
Molecular Weight	251.63 g/mol	[1]
Physical Form	Tan solid	[1]
Purity	≥97%	[1]
Boiling Point	496.6°C at 760 mmHg	
Flash Point	254.2°C	-
Refractive Index	1.609	-
InChI	1S/C11H6CINO4/c12-9-4-1- 6(5-13-9)10(14)7-2-3-8(17- 7)11(15)16/h1-5H,(H,15,16)	[1]
InChIKey	AUZVJPFZBBPWSR- UHFFFAOYSA-N	[1]
SMILES	c1cc(ncc1C(=O)c2ccc(o2)C(= O)O)Cl	
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### **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **5-(6-Chloronicotinoyl)-2-furoic acid** are not readily available in published literature. However, based on its chemical structure, a plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction to form the ketone, followed by the hydrolysis of an ester precursor. The following sections outline generalized methodologies for its synthesis and analysis.



### Foundational & Exploratory

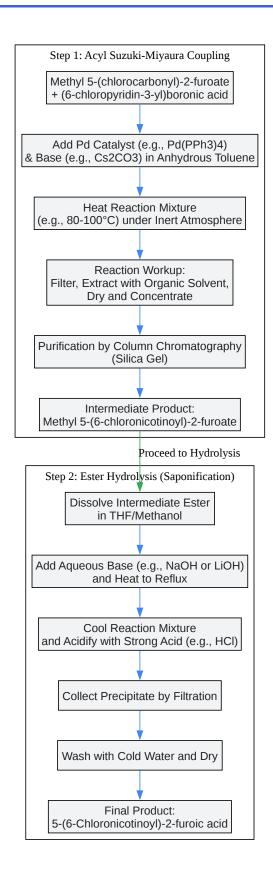
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Disclaimer: These protocols are representative and may require optimization for specific laboratory conditions.

#### 2.1. Generalized Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a suitable furan ester and a chloropyridine boronic acid.





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Generalized workflow for the synthesis of **5-(6-Chloronicotinoyl)-2-furoic acid**.



#### 2.1.1. Step 1: Acyl Suzuki-Miyaura Cross-Coupling

This reaction couples an acyl chloride with an organoboron compound to form a ketone.[2][3]

#### Reactants:

- Methyl 5-(chlorocarbonyl)-2-furoate (1.0 eq)
- (6-chloropyridin-3-yl)boronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 eq)
- Base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 eq)
- Anhydrous solvent (e.g., Toluene or Dioxane)

#### Procedure:

- To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the boronic acid, base, and palladium catalyst.
- Add the anhydrous solvent, followed by the methyl 5-(chlorocarbonyl)-2-furoate.
- Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
- The filtrate is concentrated under reduced pressure.
- The crude residue is purified by flash column chromatography on silica gel to yield the intermediate ester, methyl 5-(6-chloronicotinoyl)-2-furoate.

#### 2.1.2. Step 2: Base-Catalyzed Ester Hydrolysis (Saponification)

The final step is the conversion of the methyl ester to the carboxylic acid.[4][5][6]

#### Reactants:



- Methyl 5-(6-chloronicotinoyl)-2-furoate (1.0 eq)
- Aqueous base (e.g., 1M NaOH or LiOH)
- Co-solvent (e.g., Methanol, Ethanol, or THF)
- Strong acid for workup (e.g., 1M HCl)

#### Procedure:

- Dissolve the intermediate ester in a suitable co-solvent (e.g., a 3:1 mixture of THF and water).
- Add an excess of the aqueous base (e.g., 2-3 eq of LiOH).
- Heat the mixture to reflux (typically 60-80°C) and stir for 1-4 hours until the starting material is consumed (monitored by TLC/LC-MS).
- Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with a strong acid.
- The resulting precipitate (the final product) is collected by vacuum filtration.
- Wash the solid with cold deionized water and dry under vacuum to yield pure 5-(6-Chloronicotinoyl)-2-furoic acid.
- 2.2. Generalized Analytical Protocol: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the final compound.

- Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).[7][8]



- Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution and an organic solvent. For example, a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor between 254 nm and 280 nm, where the aromatic and carbonyl chromophores are expected to absorb.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 μm syringe filter before injection.

### Potential Biological Activity and Signaling Pathway

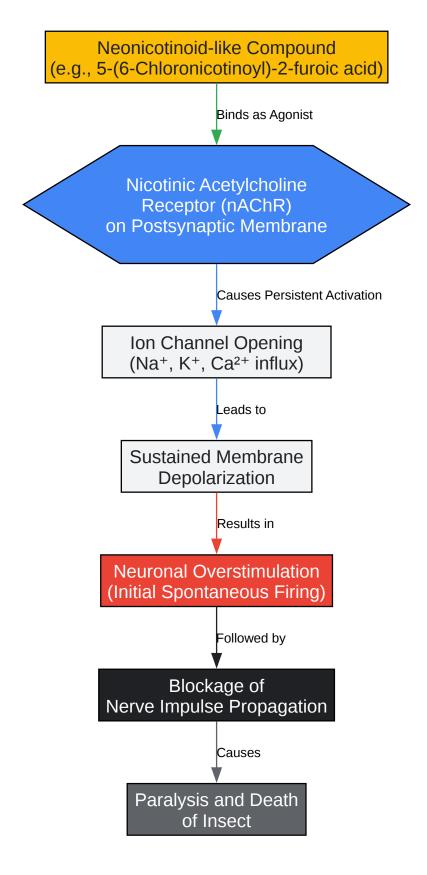
Disclaimer: The biological activity of **5-(6-Chloronicotinoyl)-2-furoic acid** has not been explicitly characterized in the available literature. The following discussion is based on the structural similarity of its "6-chloronicotinoyl" moiety to the neonicotinoid class of insecticides.

The 6-chloropyridinyl group is the core pharmacophore of several major neonicotinoid insecticides, such as imidacloprid and acetamiprid. These compounds are known to act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[9] The binding of neonicotinoids to these receptors leads to the persistent and irreversible opening of the ion channel.[10]

This sustained activation causes an initial overstimulation of neurons, followed by a complete blockage of nerve signal propagation, leading to paralysis and death of the insect.[9][10] Neonicotinoids exhibit selective toxicity towards insects because they bind with much higher affinity to insect nAChRs than to mammalian nAChRs.[9][11]

Given this structural relationship, it is plausible that **5-(6-Chloronicotinoyl)-2-furoic acid** could interact with nAChRs. However, its actual effect—whether as an agonist, partial agonist, or antagonist—would require experimental validation.





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Potential signaling pathway based on the neonicotinoid mechanism of action.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(6-Chloronicotinoyl)-2-furoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1359351#5-6-chloronicotinoyl-2-furoic-acid-chemical-properties]

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